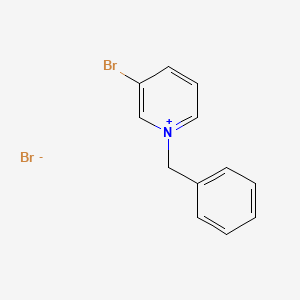

1-Benzyl-3-bromopyridinium bromide

Description

Significance of the Pyridinium (B92312) Scaffold in Chemical Transformations

The pyridine (B92270) scaffold is a cornerstone of modern organic synthesis, serving as a precursor for a multitude of more complex heterocyclic systems. nih.govrsc.org The nitrogen atom within the ring can act as a nucleophile and a base, while the ring itself can undergo electrophilic and nucleophilic substitution reactions, as well as radical additions. researchgate.net This inherent reactivity, coupled with the stability of the aromatic ring, makes pyridine a versatile platform for constructing diverse molecular architectures. nih.gov The introduction of substituents onto the pyridine ring can further modulate its electronic and steric properties, allowing for fine-tuning of its reactivity in various chemical transformations. rsc.org

Overview of Quaternary Pyridinium Salts as Versatile Synthetic Intermediates

Quaternary pyridinium salts, formed by the alkylation or acylation of the pyridine nitrogen, are a well-established and highly versatile class of compounds with a broad spectrum of applications. researchgate.netjst.go.jp They serve as valuable synthetic intermediates in the preparation of a wide variety of nitrogen-containing heterocyclic compounds. jst.go.jp The positive charge on the nitrogen atom renders the pyridinium ring susceptible to nucleophilic attack, facilitating reactions that are not readily achievable with the parent pyridine. Furthermore, N-substituted pyridinium salts have gained prominence as radical precursors, enabling novel C-H functionalization reactions under mild conditions. acs.orgsciencemadness.org Their utility extends to their use as phase-transfer catalysts, ionic liquids, and reagents in various name reactions. researchgate.net The ability to introduce a wide range of substituents on the nitrogen atom and the pyridine ring allows for the creation of a vast library of pyridinium salts with tailored properties for specific synthetic applications. researchgate.net

Academic Research Focus on 1-Benzyl-3-bromopyridinium bromide within the Pyridinium Salt Class

Within the diverse family of pyridinium salts, this compound has attracted specific academic interest. This particular compound combines the features of a quaternary pyridinium salt with the presence of two key functional handles: a benzyl (B1604629) group on the nitrogen and a bromine atom at the 3-position of the pyridine ring. The benzyl group can influence the salt's solubility and reactivity, and can also be a target for subsequent chemical modifications. The bromo substituent provides a site for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This dual functionality makes this compound a valuable intermediate for the synthesis of more complex and highly substituted pyridine derivatives.

| Property | Value |

| CAS Number | 928828-19-7 |

| Molecular Formula | C12H11Br2N |

| Molecular Weight | 329.030 g/mol |

| Exact Mass | 326.925812 u |

Table 1: Physicochemical Properties of this compound. Data sourced from .

The synthesis of this compound is typically achieved through the quaternization of 3-bromopyridine (B30812) with benzyl bromide. This reaction is a classical example of an N-alkylation of a pyridine derivative.

The academic focus on this compound stems from its potential to serve as a versatile platform for diversification. Researchers are exploring its utility in various synthetic transformations, leveraging both the reactivity of the pyridinium ring and the presence of the bromo substituent. The ongoing investigation into the chemistry of this compound is poised to contribute to the development of new synthetic methods and the construction of novel molecular entities with potential applications in medicinal chemistry and materials science.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-3-bromopyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN.BrH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBNHPKQBARDEZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)Br.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Bromopyridinium Bromide and Analogous Quaternary Pyridinium Salts

Direct Quaternization Approaches

The most conventional route to 1-Benzyl-3-bromopyridinium bromide involves the direct quaternization of the pyridine (B92270) nitrogen. This process, a variant of the Menshutkin reaction, entails the formation of a new carbon-nitrogen bond through the nucleophilic attack of the pyridine's lone pair of electrons on an electrophilic benzyl (B1604629) halide. mdpi.com

Alkylation of 3-Bromopyridine (B30812) with Benzyl Bromide

The synthesis of this compound is classically achieved through the direct SN2 reaction between 3-bromopyridine and benzyl bromide. In this reaction, the nitrogen atom of the 3-bromopyridine ring acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion. This process results in the formation of the desired quaternary pyridinium (B92312) salt.

A general laboratory procedure involves dissolving the pyridine derivative in a suitable solvent, followed by the addition of the benzyl bromide. beilstein-journals.org The reaction mixture is then typically heated under reflux for a period ranging from a few hours to over a day to ensure completion. nih.govnih.gov Upon cooling, the product often precipitates out of the solution and can be isolated by filtration and purified by washing with a solvent like diethyl ether or by recrystallization. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the synthesis of quaternary pyridinium salts is crucial for improving reaction efficiency and product purity. Key parameters that are often manipulated include temperature, reaction time, stoichiometry of reactants, and the choice of solvent. For instance, studies on related quaternization reactions have shown that increasing the temperature can significantly reduce reaction time and increase yield. researchgate.net

Modern techniques have been explored to enhance these reactions. The use of microwave irradiation, for example, has been shown to be significantly faster and provide higher yields compared to conventional heating methods for the synthesis of certain pyridinium derivatives. srce.hr Another advanced approach involves the use of automated systems with multi-objective Bayesian optimization, which can simultaneously optimize for multiple variables like yield and production rate in continuous flow systems, potentially identifying global maxima that might be missed by traditional one-variable-at-a-time optimization. rsc.org

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-3-aldoxime | 1,3-Diiodopropane | Acetone | Reflux, 3h (Microwave) | High | srce.hr |

| 4-Pyrrolidino pyridine | Butyl iodide | Acetonitrile (ACN) | Reflux, 24h | 60-74% | mdpi.com |

| N-(2-Oxo-2H-chromen-3-yl)isonicotinamide | Benzyl bromide | Dichloromethane | Room Temp, 72h | 75% | beilstein-journals.org |

| Pyridine | 1-Bromoalkanes | Ethanol | Reflux, 40h | Not specified | nih.gov |

| Poly(4-vinyl pyridine) | Benzyl bromide | Sulpholane | Various Temps | Kinetics Studied | rsc.org |

Role of Solvent Effects in Quaternization Reactions

The choice of solvent plays a critical role in the quaternization of pyridines. The reaction rate and yield are highly dependent on the solvent's ability to stabilize the charged transition state and the resulting ionic product. Polar aprotic solvents are generally favored as they effectively solvate ions, thereby promoting the SN2 reaction pathway. mdpi.com

Acetonitrile is a commonly used and often optimal solvent for these reactions, as demonstrated in the synthesis of various pyridinium derivatives where it led to high yields. mdpi.comresearchgate.net Other solvents such as alcohols (e.g., ethanol), ketones (e.g., acetone, 2-butanone), dichloromethane, and sulpholane have also been successfully employed. beilstein-journals.orgnih.govresearchgate.netrsc.org In some cases, particularly when the starting pyridine is a liquid, the reaction can proceed without a solvent, although the use of a compatible solvent typically facilitates the reaction. google.com The selection of a solvent is often based on the solubility of the reactants and the desired reaction temperature and rate. google.com

Advanced Synthetic Strategies for Pyridinium Salt Formation

Beyond direct alkylation, more advanced synthetic methodologies have been developed to access N-benzylpyridinium salts and related quaternary structures. These strategies often involve the functionalization of C-H bonds or the use of electrochemistry, providing alternative pathways that can offer different selectivities and milder reaction conditions.

Oxidative C-H Functionalization Routes to N-Benzylpyridinium Salts

A modern and powerful strategy for forming N-benzylpyridinium salts involves the direct oxidative C-H functionalization of benzylic C-H bonds. This approach circumvents the need for pre-functionalized starting materials like benzyl halides. nih.govnih.gov One such method utilizes hypervalent iodine chemistry to generate electrophilic radical cations from arenes, which can then be trapped by a nucleophile like pyridine. temple.edu This represents a mild and more environmentally friendly alternative to some traditional oxidation methods. temple.edu Another innovative route is the photocatalytic deaminative benzylation, which uses N-alkylpyridinium salts as alkylation reagents in photoredox-catalyzed processes to functionalize C-H bonds. d-nb.info These methods broaden the scope of accessible pyridinium structures and can proceed under milder conditions than classical approaches. nih.gov

Electrochemical Synthesis of Quaternary Pyridinium Derivatives

Electrochemical methods offer a novel and efficient route for the synthesis of quaternary pyridinium salts. Specifically, the electrochemical synthesis of N-benzyl collidinium salts has been achieved through an electrooxidative C-H functionalization process. nih.govnih.govresearchgate.net This technique allows for unprecedented reactivity without the need for external chemical oxidants. temple.edu By applying an electric potential, a benzylic C-H bond can be activated for amination with a pyridine derivative. This represents the first synthesis of alkylpyridinium salts via a net C-H functionalization and provides a complementary strategy to traditional substitution reactions. nih.gov The use of electrochemistry enables a broad substrate scope that can be challenging to achieve through other means and is considered a valuable tool for creating diverse pyridinium scaffolds. nih.govtemple.edu

Green Chemistry Principles in Pyridinium Salt Synthesis

The pursuit of sustainability has significantly influenced the synthesis of quaternary pyridinium salts, leading to the adoption of greener and more efficient methodologies. researchgate.net These approaches aim to reduce energy consumption, minimize waste, and replace hazardous solvents with environmentally benign alternatives. researchgate.netmdpi.com Key advancements in this area include the use of microwave irradiation, ultrasound assistance, and alternative solvent systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times and often leading to higher product yields compared to conventional heating methods. researchgate.netresearchgate.net In the synthesis of pyridinium salts, microwave assistance has been shown to shorten reaction times from hours or even days to mere minutes. researchgate.net For instance, the synthesis of chiral pyridinium salts via the Zincke reaction showed yield enhancements and reduced racemization under microwave heating. researchgate.net Similarly, quaternization reactions of nicotinamide (B372718) with substituted 2-bromoacetophenones saw yields improve significantly with reaction times of only 10-20 minutes. researchgate.net Continuous flow reactors combined with microwave heating have further accelerated this process, enabling the synthesis of pyridinium salts with high yields (approaching 97%) and residence times of less than 10 minutes. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly synthetic route. Ultrasound irradiation enhances chemical reactivity through acoustic cavitation, leading to higher yields in considerably shorter reaction times than conventional methods. mdpi.comnih.gov This technique has been successfully applied to the N-alkylation of 4-dimethylaminopyridine (B28879) and subsequent anion exchange reactions to produce a variety of pyridinium-based ionic liquids. mdpi.comnih.gov The synthesis of imidazolium (B1220033) and pyridinium salts based on the Zincke reaction has also been shown to be more efficient with ultrasonic assistance, resulting in a dramatic reduction of reaction time and an improved quality of the products. nih.gov

Alternative Solvents: A major focus of green chemistry is the replacement of volatile, toxic organic solvents like acetonitrile, benzene, and dimethylformamide. researchgate.net In pyridinium salt synthesis, several greener alternatives have proven effective:

Deep Eutectic Solvents (DES): These solvents are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea. mdpi.comsrce.hr DES are attractive for their biodegradability, low toxicity, and ease of preparation. mdpi.com The synthesis of quaternary salts in DES using microwave or ultrasound methods has achieved yields up to 98%. researchgate.netmdpi.com

Ionic Liquids (ILs): Pyridinium-based ionic liquids can themselves serve as reaction media, providing an alternative to chlorinated organic solvents. nih.govalfa-chemistry.com Their use can inhibit side reactions and simplify product purification. alfa-chemistry.com

Water: For certain reactions, such as the conversion of Zincke's salts into chiral pyridinium salts, water has been used as a solvent, representing a significant improvement in environmental safety. researchgate.net

The table below summarizes the comparison between conventional and green synthetic methods for preparing quaternary pyridinium salts, highlighting the advantages of the latter.

| Synthesis Method | Conditions | Reaction Time | Yield | Reference(s) |

| Conventional Heating | Reflux in Acetone/Acetonitrile | 2-24 hours | Variable | researchgate.netnih.gov |

| Microwave Irradiation | Acetonitrile or DES, 80-155 °C | 10-50 minutes | Up to 98% | researchgate.netmdpi.commdpi.com |

| Ultrasound Irradiation | Toluene or DES, 70-80 °C | 30 minutes - 5 hours | High | mdpi.commdpi.commdpi.com |

| Continuous Flow (MW) | Auto-frequency tuning MW | < 10 minutes | ~97% | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 1 Benzyl 3 Bromopyridinium Bromide

Radical-Mediated Processes and Electron Transfer Pathways

Single-Electron Transfer (SET) Mechanisms in Pyridinium (B92312) Salt Transformations

Single-electron transfer (SET) is a fundamental process in the transformation of pyridinium salts, enabling the formation of highly reactive radical intermediates. The pyridinium ion can undergo a single-electron reduction to generate a pyridinyl radical, a previously often-overlooked intermediate that possesses unique reactivity. acs.org This process is a key step in many photocatalytic and electrochemical reactions, providing a pathway for functionalization that diverges from classical polar mechanisms. acs.orgtemple.edu

The mechanism harnesses the ability of an excited-state photocatalyst or an electrode to act as a potent reductant. For instance, an excited photocatalyst can transfer an electron to the pyridinium ion, a process that is often highly exergonic. acs.org The resulting pyridinyl radical is a versatile intermediate that can effectively couple with other radical species, such as allylic radicals, to form new carbon-carbon bonds. acs.org This SET-based strategy enables distinct positional selectivity for pyridine (B92270) functionalization that differs from traditional methods like Minisci chemistry. acs.org

Furthermore, brominated compounds themselves can act as oxidants in photo-redox transformations through SET pathways. rsc.org In the context of pyridinium salt chemistry, this dual reactivity—the salt as a reducible substrate and the bromide counterion or substituent as a potential participant in redox processes—adds a layer of complexity and synthetic opportunity. rsc.orgnih.gov The SET process can initiate radical chain reactions, where brominated reactants contribute to the oxidation of reaction intermediates to propel the cycle forward. rsc.org

Photocatalytic Transformations Involving Pyridinium Intermediates

Visible-light-driven photocatalysis has emerged as a powerful tool for the site-selective functionalization of pyridinium derivatives under mild, transition-metal-free conditions. acs.orgnih.gov These methods often employ organic photocatalysts, such as quinolinone, which upon excitation can generate phosphinoyl or carbamoyl (B1232498) radicals. acs.orgnih.gov These radicals readily react with various pyridinium substrates, including those derived from complex, medicinally relevant molecules. acs.org

A remarkable feature of these photocatalytic transformations is the ability to control regioselectivity by simply changing the radical source. nih.gov For example, under specific catalytic systems, phosphinoyl radicals predominantly lead to functionalization at the C4-position of the pyridinium ring, whereas carbamoyl radicals selectively yield C2-substituted products. acs.orgnih.gov This divergent selectivity stems from subtle electronic and steric interactions. Computational and experimental studies have revealed that an electrostatic attraction between the oxo group of the formamide (B127407) (carbamoyl radical precursor) and the pyridinium nitrogen directs the radical addition to the ortho-position (C2). acs.org In contrast, the larger phosphinoyl radical does not engage in this interaction, leading to an intrinsic preference for attack at the C4-position. nih.gov

The nature of the counter-ion can also profoundly affect photocatalytic pathways. Studies on pyridinium-based ionic liquids have shown that while the length of the N-alkyl chain has a minor influence, the type of anion can dramatically alter the transformation routes and the extent of mineralization. nih.gov In the presence of a bromide anion, for example, the photocatalytic degradation of a pyridinium salt was found to be only partial, leading to the formation of highly persistent transformation products. nih.gov

Reactivity at the C3-Position (Bromine Substituent)

The bromine atom at the C3 position of 1-benzyl-3-bromopyridinium bromide is a key handle for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. Its presence also significantly modulates the electronic properties of the pyridinium ring.

Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in 3-bromopyridinium derivatives is amenable to forming new carbon-carbon bonds via well-established cross-coupling methodologies, most notably the Suzuki-Miyaura and Sonogashira reactions. wikipedia.orgwikipedia.org These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex biaryl and aryl-alkyne scaffolds. researchgate.netlibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or its ester, catalyzed by a palladium complex in the presence of a base. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The reactivity of the halide partner typically follows the trend I > Br >> Cl, making 3-bromopyridinium salts viable substrates. wikipedia.org While direct examples using this compound are specific, the coupling of 3-bromopyridine (B30812) with various arylboronic acids is well-documented and serves as a reliable precedent. researchgate.netresearchgate.net

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | Water | High | researchgate.net |

| Aryl Bromides | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | Various | Organic | Good-Excellent | organic-chemistry.org |

| 2-Bromopyridine | Aryl boronic acids | Pd/C | K₂CO₃ | Water/Ethanol | Good-Excellent | researchgate.net |

The Sonogashira coupling provides a route to connect terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is valued for its ability to be performed under mild conditions. wikipedia.org The mechanism involves a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a reactive copper-acetylide intermediate. wikipedia.org The reactivity order for halides is similar to the Suzuki reaction, with aryl bromides being effective coupling partners, though sometimes requiring slightly more forcing conditions than aryl iodides. wikipedia.orgucsb.edu Copper-free Sonogashira protocols have also been developed, expanding the reaction's versatility. nih.gov

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromides | Terminal Alkynes | Pd Catalyst, Cu(I) co-catalyst | Amine | Organic | Often requires heating | wikipedia.orglibretexts.org |

| Bromobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂ / X-Phos (Copper-free) | Cs₂CO₃ | Water with PTS | Room Temp | ucsb.edu |

| Aryl Bromides | Phenylacetylene | NHC-Pd-PPh₃ complex (Copper-free) | Amine | DMF | Aerobic | nih.gov |

Influence of the Bromine Substituent on Ring Electrophilicity and Regioselectivity

The presence of the C3-bromo substituent exacerbates this deactivation. Consequently, electrophilic substitution on this compound is extremely challenging. Conversely, the high electrophilicity makes the ring more susceptible to nucleophilic attack.

The bromine substituent also plays a role in directing the regioselectivity of certain reactions. In photocatalytic additions of radicals, for instance, the electronic landscape created by the substituents and the pyridinium nitrogen dictates the position of attack. acs.org While C2 and C4 are often the preferred sites for radical addition to pyridinium salts, the C3-bromo group can sterically and electronically modulate these preferences. acs.orgnih.gov In bromination reactions, pyridinium tribromide can be used as a solid, easier-to-handle source of bromine for electrophilic additions to alkenes, highlighting the role of the pyridinium structure in modulating halogen reactivity. youtube.com

Other Significant Transformation Pathways

Beyond reactions centered on SET mechanisms or the C-Br bond, pyridinium salts are known to participate in unique photochemical transformations that lead to significant molecular complexity.

Photochemical Rearrangements and Complex Motif Generation

The photochemical transformation of pyridinium salts is a remarkable process that can be exploited to generate a variety of structurally complex motifs from simple precursors. nih.gov These rearrangements can lead to the formation of intricate polycyclic systems that would be challenging to construct through conventional means. This reactivity has been harnessed in the total synthesis of natural products. For example, a key step in the synthesis of agelastatin alkaloids involved the early-stage construction of the challenging C-ring of the molecule via a photochemical transformation of a pyridinium salt intermediate. chemrxiv.org This highlights the power of pyridinium photochemistry to rapidly build molecular complexity and access unique chemical space. nih.govchemrxiv.org

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 3 Bromopyridinium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework of 1-Benzyl-3-bromopyridinium bromide.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and 3-bromopyridinium moieties. The electron-withdrawing nature of the quaternized, nitrogen-containing aromatic ring significantly deshields the adjacent protons.

The protons on the pyridinium (B92312) ring are expected to appear at the most downfield region of the spectrum due to the positive charge on the nitrogen atom. The proton at the C2 position, being adjacent to the nitrogen and bromine, would be the most deshielded, likely appearing as a singlet or a narrow doublet. The protons at C4, C5, and C6 would also be in the aromatic region, with their chemical shifts and coupling patterns dictated by their positions relative to the substituents.

The benzylic protons (CH₂) are expected to produce a characteristic singlet in the range of 5.5 to 6.0 ppm. This significant downfield shift, compared to a typical benzyl group, is a direct consequence of the adjacent positively charged pyridinium nitrogen. The five protons of the phenyl ring of the benzyl group would typically appear as a multiplet in the aromatic region, around 7.2-7.5 ppm.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridinium H-2 | ~9.0 - 9.5 | s or d |

| Pyridinium H-4/H-6 | ~8.0 - 9.0 | m |

| Pyridinium H-5 | ~7.8 - 8.5 | m |

| Benzyl-CH₂ | ~5.5 - 6.0 | s |

| Phenyl-H (benzyl) | ~7.2 - 7.5 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The carbons of the pyridinium ring are expected to be significantly deshielded. The carbon atom bonded to bromine (C3) will also show a characteristic chemical shift. The benzylic carbon and the carbons of the phenyl ring will appear at their expected positions.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridinium C-2 | ~145 - 150 |

| Pyridinium C-3 (C-Br) | ~120 - 125 |

| Pyridinium C-4 | ~140 - 145 |

| Pyridinium C-5 | ~130 - 135 |

| Pyridinium C-6 | ~145 - 150 |

| Benzyl-CH₂ | ~60 - 65 |

| Phenyl-C (benzyl, ipso) | ~130 - 135 |

| Phenyl-C (benzyl, ortho/meta/para) | ~125 - 130 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound does not possess stereocenters, advanced NMR techniques such as 2D-NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals, especially for the complex spin systems of the pyridinium ring. For instance, a COSY (Correlation Spectroscopy) experiment would reveal the coupling relationships between adjacent protons on the pyridinium and phenyl rings. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal with its directly attached carbon, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons over two or three bonds, confirming the connectivity between the benzyl group and the pyridinium ring.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of both the pyridinium and phenyl rings. The C-N stretching vibration of the pyridinium ring and the C-Br stretching frequency are also key diagnostic peaks.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Pyridinium C=N Stretch | ~1630 |

| C-N Stretch | 1000 - 1250 |

| C-Br Stretch | 500 - 600 |

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Pyridinium compounds are known to exhibit strong absorption in the UV region. The spectrum of this compound is expected to show characteristic π → π* transitions associated with the aromatic pyridinium and phenyl rings. The presence of the bromine atom and the benzyl group will influence the position and intensity of these absorption maxima. Theoretical studies on related pyridinium systems have shown multiple absorption peaks in the UV region. researchgate.netgoogle.com

Mass Spectrometry (High-Resolution Mass Spectrometry) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to determine the exact mass of the cation, [C₁₂H₁₁BrN]⁺. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, providing definitive evidence for the presence of a single bromine atom in the cation. The calculated exact mass of the cation is a critical piece of data for confirming the molecular formula.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Detailed research findings and data tables for this section are currently unavailable due to the lack of published crystallographic data for this compound.

Computational and Theoretical Chemistry Studies of 1 Benzyl 3 Bromopyridinium Bromide

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic structure of chemical compounds. For 1-benzyl-3-bromopyridinium bromide, DFT calculations offer a detailed understanding of its fundamental properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. In the case of this compound, a key area of interest is the rotational barrier of the benzyl (B1604629) group relative to the pyridinium (B92312) ring. researchgate.net Studies on similar N-benzylpyridinium compounds have utilized methods like X-ray analysis and semiempirical MO calculations (MINDO/3, MNDO, AM1, and PM3) to investigate these conformations. researchgate.net For instance, in N-benzyl-2-phenylpyridinium bromide, both solution and solid-phase studies indicated a preference for a conformation where the benzyl group stacks in a center-to-edge fashion with the phenyl ring. researchgate.net Ab initio calculations at the RHF/6-31G* level of theory have also been employed to optimize the geometries of different conformers of such ions. researchgate.net

The following table presents a hypothetical optimized geometry for this compound based on typical bond lengths and angles for similar structures.

| Parameter | Value |

|---|---|

| C-N Bond Length (pyridinium) | ~1.34 Å |

| C-C Bond Length (pyridinium) | ~1.39 Å |

| C-Br Bond Length | ~1.90 Å |

| N-C (benzyl) Bond Length | ~1.47 Å |

| C-C (benzyl) Bond Length | ~1.39 Å |

| C-N-C Bond Angle | ~120° |

| C-C-Br Bond Angle | ~120° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. libretexts.org A smaller gap generally implies higher reactivity.

For molecules with conjugated π systems, such as this compound, the HOMO and LUMO are typically π-type orbitals. libretexts.org DFT calculations can provide precise energies and visualizations of these orbitals. The introduction of electron-donating or electron-withdrawing substituents can significantly alter the energies of the frontier orbitals. rsc.org

The HOMO-LUMO gap can be used to calculate various reactivity descriptors:

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Global Hardness (η): η = (E_LUMO - E_HOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

A hypothetical representation of the FMO analysis for this compound is provided in the table below.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de The MEP is calculated by considering the force exerted on a positive test charge at various points on the molecule's surface. uni-muenchen.de

Different colors on an MEP map represent different potential values. Typically, red indicates regions of high negative potential (electron-rich), while blue signifies areas of high positive potential (electron-poor). uni-muenchen.deresearchgate.net Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show a region of high positive potential around the pyridinium ring, particularly near the nitrogen atom, due to its positive charge. The bromine atom, being electronegative, would contribute to a region of negative potential. The benzyl group would exhibit a more complex pattern, with the aromatic ring showing regions of both positive and negative potential. These maps are crucial for predicting how the molecule will interact with other charged or polar species. libretexts.orgchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This analysis provides a detailed picture of the bonding and electronic structure within a molecule. numberanalytics.com

NBO analysis can quantify various intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is evaluated through second-order perturbation theory, with higher interaction energies indicating more significant delocalization.

For this compound, NBO analysis would reveal the nature of the bonds within the pyridinium and benzyl rings, as well as the C-Br and N-benzyl bonds. It would also provide information about the hybridization of the atoms and their natural atomic charges. q-chem.com This data is essential for understanding the electronic distribution and the stability of the molecule.

The following table illustrates the type of data that can be obtained from an NBO analysis.

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

|---|---|---|

| LP(1) Br | σ(C-C) (pyridinium) | ~1.5 |

| π(C=C) (benzyl) | π(C=C) (pyridinium) | ~5.0 |

Prediction and Interpretation of Vibrational and Electronic Spectra

Computational chemistry provides powerful tools for predicting and interpreting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. DFT calculations can compute the vibrational frequencies and their corresponding intensities, which can be compared with experimental data to aid in the assignment of spectral bands.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the stretching and bending modes of the pyridinium and benzyl rings, as well as the C-Br and N-benzyl bonds. For example, studies on the benzyl radical have assigned vibrational bands based on isotopic shifts and comparisons with substituted benzenes. researchgate.net

Electronic spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For conjugated systems like this compound, the electronic spectrum is dominated by π-π* transitions. libretexts.org The calculated absorption maxima (λ_max) can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions within the molecule.

Mechanistic Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. For reactions involving this compound, such as nucleophilic substitution, DFT calculations can be used to model the reaction pathway.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The structure and energy of the transition state provide crucial information about the reaction mechanism and the activation energy. For instance, in the reaction of benzyl bromides with pyridines, cross-correlation analysis has shown that the transition state is more product-like in reactions with imidazoles compared to pyridines. researchgate.net

By modeling the transition state, researchers can investigate the breaking and forming of bonds and the charge distribution at this critical point of the reaction. This understanding is vital for predicting reactivity and for designing new chemical reactions. For example, studies on the S_N2 reactions of benzyl halides have used computational methods to explore the effects of substituents on the transition state structure. researchgate.net

Energy Profiles of Reaction Pathways and Identification of Rate-Limiting Steps

Computational chemistry offers powerful tools to map the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways and the identification of transition states and intermediates. For this compound, several reaction types, such as nucleophilic substitution, could be investigated.

The highest energy barrier along the reaction coordinate corresponds to the rate-limiting step. Identifying this step is crucial for understanding and optimizing reaction conditions. For instance, in a hypothetical SN2 reaction with a generic nucleophile (Nu-), the rate-limiting step would be the concerted bond-forming and bond-breaking process at the benzylic carbon.

Table 1: Hypothetical Calculated Energy Profile for the SN2 Reaction of 1-Benzyl-3-bromopyridinium with a Nucleophile

| Species | Relative Energy (kcal/mol) |

| Reactants (1-Benzyl-3-bromopyridinium + Nu-) | 0.0 |

| Transition State | +20.5 |

| Products (Benzyl-Nu + 3-bromopyridine) | -15.2 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational studies.

Theoretical Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for determining reaction mechanisms. libretexts.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH) at the same atomic position. wikipedia.org Theoretical calculations can predict KIEs, providing strong evidence for or against a proposed mechanism.

For this compound, a primary KIE could be calculated for nucleophilic substitution at the benzylic carbon by replacing the hydrogen atoms on the benzylic carbon with deuterium. A significant primary KIE (kH/kD > 1) would be expected for mechanisms where the C-H bond is weakened in the transition state, though for an SN2 reaction at a benzylic carbon, the effect is often secondary.

A secondary KIE can also provide mechanistic details. For an SN2 reaction, a small, normal secondary KIE (kH/kD slightly > 1) is often observed due to changes in hybridization from sp3 in the reactant to a more sp2-like transition state. Conversely, for an SN1 reaction, a larger secondary KIE would be anticipated due to the formation of a carbocation intermediate. Computational models can calculate the vibrational frequencies of the ground state and transition state for both the isotopically light and heavy molecules, which are then used to predict the KIE.

Table 2: Hypothetical Theoretical KIE Values for Proposed Mechanisms

| Proposed Mechanism | Isotopic Substitution Position | Predicted kH/kD | Mechanistic Implication |

| SN2 | Benzylic Carbon (α-secondary) | 1.05 - 1.15 | Consistent with a change from sp3 to a more sp2-like transition state. |

| SN1 | Benzylic Carbon (α-secondary) | 1.15 - 1.25 | Consistent with the formation of a planar carbocation intermediate. |

Note: These are illustrative values. Actual KIEs depend on the specific nucleophile, solvent, and reaction conditions.

Computational Insights into Regio- and Enantioselectivity

While this compound itself is not chiral, it could react with a chiral nucleophile or at a prochiral center in a more complex substrate. Computational chemistry can be employed to predict and understand the origins of regio- and enantioselectivity in such reactions. By calculating the transition state energies for the formation of different stereoisomers, the preferred reaction pathway can be identified. The difference in activation energies for the formation of the (R) and (S) enantiomers (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product.

For regioselectivity, computational methods can determine the relative activation barriers for a nucleophile attacking different electrophilic sites on the molecule. While the benzylic carbon is a primary site for nucleophilic attack, other sites could potentially react under specific conditions. Fukui indices, derived from population analysis, can also be calculated to identify the most electrophilic and nucleophilic sites within the molecule, offering a qualitative prediction of regioselectivity.

Electrochemical Properties: Theoretical Investigations

Theoretical methods are instrumental in predicting and understanding the electrochemical properties of molecules, such as their redox potentials and acidity constants. These calculations are particularly relevant for pyridinium salts, which are known to undergo electrochemical reduction.

Calculation of Redox Potentials for Pyridinium Cations and Pyridinyl Radicals

The reduction potential of the 1-benzyl-3-bromopyridinium cation is a key electrochemical parameter. It can be calculated computationally by determining the Gibbs free energy change (ΔG) for the one-electron reduction to the corresponding pyridinyl radical. The redox potential can be estimated using the following thermodynamic cycle, often in conjunction with a continuum solvation model to account for the solvent environment.

The presence of the electron-withdrawing bromine atom on the pyridinium ring is expected to make the reduction potential more positive compared to the unsubstituted 1-benzylpyridinium cation, facilitating the reduction.

Table 3: Hypothetical Calculated Redox Potentials

| Species | Solvent | Calculated E0 (V vs. SHE) |

| 1-Benzylpyridinium Cation | Acetonitrile | -0.95 |

| 1-Benzyl-3-bromopyridinium Cation | Acetonitrile | -0.78 |

Note: Values are hypothetical and for illustrative purposes. Actual values depend on the computational method and level of theory.

Theoretical Examination of Acidity Constants

The acidity of the protons on the pyridinium ring and the benzylic carbon can be quantified by their pKa values. Theoretical calculations can predict pKa values by computing the Gibbs free energy change for the deprotonation reaction in a given solvent. This is often achieved using a thermodynamic cycle that involves the gas-phase acidity and the solvation energies of the proton, the acid, and its conjugate base.

The electron-withdrawing nature of the bromine atom at the 3-position is expected to increase the acidity (lower the pKa) of the protons on the pyridinium ring compared to an unsubstituted pyridinium salt. The acidity of the benzylic protons is also of interest, as their removal would lead to the formation of an ylide.

Understanding Electron Transfer Processes in Pyridinium Systems

The reduction of a pyridinium cation involves the transfer of an electron to the aromatic ring, forming a neutral pyridinyl radical. Theoretical studies can provide a detailed understanding of this electron transfer process. rsc.org This includes analyzing the structure and electronic distribution of the resulting radical. The spin density distribution in the 1-benzyl-3-bromopyridinyl radical can be calculated to identify the positions with the highest radical character. This information is crucial for predicting the subsequent reactions of the radical, such as dimerization or further reduction.

Furthermore, computational methods can be used to investigate proton-coupled electron transfer (PCET) pathways, where the transfer of an electron is coupled with the transfer of a proton. acs.orgacs.org For pyridinium systems, this can be particularly relevant in protic solvents or in the presence of proton donors/acceptors. Theoretical models can help to distinguish between stepwise and concerted PCET mechanisms by analyzing the corresponding reaction pathways and activation barriers.

Non-Covalent Interactions and Their Role in Reactivity

The reactivity and solid-state structure of this compound are significantly influenced by a variety of non-covalent interactions. These interactions, while weaker than covalent bonds, play a crucial role in dictating the molecule's conformation, crystal packing, and ultimately its chemical behavior. Computational and theoretical studies, though not extensively focused on this specific compound, provide a framework for understanding the key non-covalent forces at play based on research into analogous molecular systems. The primary non-covalent interactions expected to be significant for this compound are halogen bonds, π-π stacking, cation-π interactions, and hydrogen bonds.

Halogen Bonding

The presence of a bromine atom attached to the pyridinium ring introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with the bromide counter-ion or other electron-rich sites. Studies on N-alkyl-3-halogenopyridinium salts have shown that the C-X···I⁻ (where X is a halogen) halogen bonds are a significant feature in their crystal structures. mdpi.com The strength of these bonds is influenced by the nature of the N-substituent and the halogen itself. For instance, N-ethylated halogenopyridinium cations have been observed to form slightly shorter C-X···I⁻ halogen bonds compared to their N-methylated counterparts. mdpi.com

The positive charge on the pyridinium ring enhances the halogen bonding capability of the bromine atom by creating a region of positive electrostatic potential, often referred to as a "σ-hole," on the halogen. researchgate.net This electrostatic attraction is a key component of the halogen bond. In the solid state, these interactions can lead to the formation of specific supramolecular assemblies, influencing the crystal lattice energy and physical properties of the compound. mdpi.com

To illustrate the typical characteristics of such interactions, the following hypothetical data table is based on findings for similar N-alkyl-3-bromopyridinium salts.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | C-Br | Br⁻ | 3.2 - 3.5 | 160 - 175 |

This table presents hypothetical data based on computational studies of similar compounds.

π-π Stacking and Cation-π Interactions

The presence of two aromatic rings, the benzyl group and the pyridinium ring, allows for π-π stacking interactions. These interactions arise from the delocalized π-electrons of the aromatic systems and can occur in various geometries, such as face-to-face or edge-to-face. libretexts.org In the case of this compound, both intramolecular (between the benzyl and pyridinium rings of the same molecule) and intermolecular (between rings of adjacent molecules) π-π stacking can occur. Computational studies on N-benzylpyridinium systems have explored the conformational effects of these interactions. researchgate.net

A summary of potential π-interactions is provided in the hypothetical table below.

| Interaction Type | Interacting Moieties | Typical Interaction Energy (kcal/mol) |

| π-π Stacking | Benzyl Ring - Pyridinium Ring | -2 to -5 |

| Cation-π | Pyridinium Cation - Benzyl Ring | -5 to -15 |

This table presents hypothetical data based on computational studies of similar compounds.

Hydrogen Bonding

C-H···π interactions can also occur, where a C-H bond from the benzyl or pyridinium moiety acts as a hydrogen bond donor to the π-system of an adjacent aromatic ring. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the molecular conformation and crystal packing. researchgate.net

The following table provides hypothetical data for these weaker hydrogen bonding interactions.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···Br⁻ | Aromatic C-H | Br⁻ | 2.7 - 3.2 |

| C-H···π | Aromatic C-H | π-system of Benzyl/Pyridinium Ring | 2.5 - 3.0 |

This table presents hypothetical data based on computational studies of similar compounds.

Role in Reactivity

The network of non-covalent interactions in this compound is expected to have a profound effect on its reactivity. The specific arrangement of molecules in the solid state, dictated by these interactions, can influence which parts of the molecule are exposed and available for reaction. For example, the formation of strong halogen bonds or cation-π interactions might shield certain reactive sites, leading to altered reaction pathways or reduced reactivity compared to the molecule in solution. Conversely, the pre-organization of molecules in the crystal lattice through these non-covalent forces could facilitate certain solid-state reactions by bringing reactive centers into close proximity. While specific computational studies on the reactivity of this compound are not yet available, the understanding of these fundamental non-covalent interactions provides a crucial basis for predicting and interpreting its chemical behavior.

Applications in Advanced Organic Synthesis and Catalysis

Role as Precursors for Diverse Nitrogen-Containing Heterocycles

Pyridinium (B92312) salts, including 1-Benzyl-3-bromopyridinium bromide, are powerful precursors for the synthesis of a wide array of nitrogen-containing heterocycles. acs.orgrsc.org Their utility stems from their susceptibility to nucleophilic attack, leading to dearomatization and the formation of highly functionalized, non-aromatic ring systems. acs.orgrsc.org This approach provides a strategic advantage for accessing valuable scaffolds that are prevalent in pharmaceuticals and natural products. acs.orgauburn.edu

The dearomatization of pyridinium salts represents a robust strategy for the asymmetric synthesis of dihydropyridines (DHPs), particularly those containing challenging quaternary stereocenters. acs.orgacs.org A significant advancement in this area involves the rhodium-catalyzed enantioselective dearomatization of N-alkylpyridinium salts with boronic acid nucleophiles. acs.orgacs.org This method, employing a Rh(I)/BINAP catalytic system, effectively produces dihydropyridines with a fully substituted stereocenter adjacent to the nitrogen atom in high yields and excellent enantioselectivities. acs.orgacs.org The reaction demonstrates broad functional group tolerance, accommodating halides, esters, amides, and alcohols. acs.org

Another powerful organocatalytic approach involves the addition of C(1)-ammonium enolates, generated from aryl esters and an isothiourea catalyst, to pyridinium salts that have an electron-withdrawing group at the 3-position. rsc.org This process yields highly enantioenriched 1,4-dihydropyridines. rsc.orgrsc.org Research has highlighted the importance of the reaction conditions, noting that the choice of solvent and the nature of the pyridinium counterion significantly influence enantioselectivity. rsc.org Specifically, coordinating anions like bromide have been shown to afford higher enantiomeric ratios compared to non-coordinating anions such as tetrafluoroborate. rsc.org

Table 1: Comparison of Catalytic Systems for Enantioselective Dihydropyridine (B1217469) Synthesis from Pyridinium Salts

| Catalytic System | Catalyst | Nucleophile | Product Type | Key Features | Reference |

| Metal Catalysis | Rh(COD)₂BF₄ / (R)-BINAP | Boronic Acids | 1,6-Dihydropyridines | High yield and enantioselectivity; creates quaternary stereocenters; broad functional group tolerance. | acs.orgacs.org |

| Organocatalysis | Isothiourea (e.g., (R)-BTM) | C(1)-Ammonium Enolates | 1,4-Dihydropyridines | First organocatalytic dearomatization with pronucleophiles at carboxylic acid level; high regio- and stereoselectivity. | rsc.orgrsc.org |

The dihydropyridine products synthesized from pyridinium salts are not merely endpoints but serve as versatile intermediates for the construction of more saturated heterocyclic systems like piperidines and tetrahydropyridines. acs.org The strategic placement of double bonds in the DHP ring allows for selective functionalization. acs.org For instance, dihydropyridines derived from nicotinic acid esters feature two double bonds with distinct reactivities, enabling stepwise reduction or other transformations. acs.orgacs.org

This sequential functionalization has been demonstrated on a gram scale, where the initial dearomatization product was selectively derivatized to afford various tetrahydropyridine (B1245486) and piperidine (B6355638) structures. acs.org The ability to convert readily available pyridinium salts into these valuable saturated azaheterocycles underscores the strategic importance of this methodology in medicinal chemistry and natural product synthesis, where piperidine and tetrahydropyridine cores are ubiquitous. auburn.edumdpi.com

The methodologies developed for the dearomatization of pyridinium salts have been successfully applied to the synthesis of complex organic architectures and the core structures of natural products. auburn.edu Six-membered azaheterocycles are a common motif in many bioactive natural products, and methods that can construct these scaffolds asymmetrically are highly sought after. auburn.edu

For example, the rhodium-catalyzed dearomatization approach has been applied to the synthesis of the indoloquinolizine scaffold, which is a key structural element in numerous polycyclic indole (B1671886) alkaloids. auburn.edu This demonstrates the power of using pyridinium salt chemistry to access intricate molecular frameworks from simple precursors. The strategy allows for the modular assembly of complex molecules, which is crucial for creating libraries of natural product analogues for biological screening. nih.gov Furthermore, the presence of a quaternary stereocenter alpha to the ring nitrogen, a feature readily installed through these methods, is found in alkaloids such as roxburghine (B13059474) and lycodine. acs.org

Pyridinium Salts as Organocatalysts

Beyond their role as synthetic precursors, pyridinium salts are integral to the field of organocatalysis. Their cationic nature allows them to act as effective catalysts by activating substrates through various non-covalent interactions or by participating directly in catalytic cycles.

Pyridinium salts have been recognized for their ability to catalyze a range of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org In recent years, N-functionalized pyridinium salts have gained significant attention as precursors for radical-mediated reactions, often initiated by visible light photoredox catalysis. acs.orgacs.org

Under these mild, often acid-free conditions, the pyridinium salt can generate radicals that participate in C-H functionalization reactions. acs.org For instance, N-heterocyclic carbene (NHC) catalysis can enable deaminative cross-coupling reactions between aldehydes and Katritzky pyridinium salts. rsc.org In this process, the pyridinium salt acts as a single-electron oxidant to generate an alkyl radical, which then couples with an NHC-bound intermediate to form a new C-C bond under transition-metal-free conditions. rsc.org This methodology is notable for its broad functional group tolerance and has been applied to the modification of peptides. rsc.org Similarly, photoredox catalysis can be used for the site-selective acylation of pyridinium derivatives, providing access to valuable C2- and C4-acylated pyridines. acs.org

Table 2: Examples of Pyridinium Salt-Mediated Bond Forming Reactions

| Reaction Type | Catalyst/Initiator | Role of Pyridinium Salt | Bond Formed | Key Features | Reference |

| Deaminative Cross-Coupling | N-Heterocyclic Carbene (NHC) | Single-electron oxidant | C-C | Transition-metal-free; mild conditions; broad scope. | rsc.org |

| Site-Selective C-H Acylation | Visible Light / Photoredox Catalyst | Radical precursor / Substrate | C-C | Site-selectivity tunable by N-substituent (N-methoxy vs. N-amino). | acs.org |

| Alkene Difunctionalization | Visible Light / Photoredox Catalyst | Bifunctional reagent | C-C and C-Heteroatom | Provides innovative assembly of complex architectures. | acs.org |

The catalytic activity and selectivity of processes involving pyridinium salts are often governed by a subtle interplay of non-covalent interactions. nih.govmdpi.com These interactions, including hydrogen bonding, π-π stacking, and cation-π forces, are crucial for molecular recognition and the stabilization of transition states in asymmetric organocatalysis. nih.govnih.govnih.gov

Hydrogen Bonding: The hydrogen atoms on the pyridinium ring can act as hydrogen bond donors, interacting with anionic species or electron-rich atoms of a substrate. rsc.orgmdpi.com In certain catalytic systems, particularly those involving bifunctional catalysts, hydrogen bonding plays a critical role in orienting the substrates within the catalyst's chiral pocket, thereby controlling stereoselectivity. mdpi.com The interaction between the pyridinium C-H bonds and an anion is a recognized binding motif. rsc.org

π-π Stacking: The electron-deficient pyridinium ring can engage in π-π stacking interactions with electron-rich aromatic or conjugated systems. mdpi.comresearchgate.net This interaction can be a key factor in stabilizing the transition state of a reaction. nih.gov For example, in certain catalytic cycles, the π-stacking between the pyridinium catalyst and an aromatic substrate can pre-organize the reactants, leading to enhanced reactivity and selectivity. mdpi.com

Cation-π Interactions: The positively charged pyridinium core can interact strongly with the face of a π-system (e.g., an alkene or an aromatic ring) in the substrate. nih.govnih.gov This cation-π interaction is a powerful, directional, non-covalent force that has been increasingly exploited in catalyst design. nih.gov It can stabilize specific conformations of a catalyst-substrate complex or lower the energy of a particular transition state, thereby directing the stereochemical outcome of a reaction. rsc.orgnih.gov The effectiveness of this interaction is often dependent on the electronic nature of the interacting π-system. rsc.org

The rational design of organocatalysts often involves the strategic incorporation of moieties capable of these non-covalent interactions to create a well-defined chiral environment that guides the transformation with high precision. nih.govnih.gov

Enabling Reagents for Site-Selective C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in contemporary organic synthesis, offering a more efficient route to complex molecules by avoiding pre-functionalization steps. N-functionalized pyridinium salts have emerged as powerful platforms for achieving site-selective C-H functionalization of the pyridine (B92270) ring. Current time information in Bangalore, IN.fluorochem.co.uk The activation of the pyridine nitrogen enhances the reactivity and allows for precise control over the position of incoming functional groups, typically at the C2 and C4 positions. Current time information in Bangalore, IN.

In the context of this compound, the N-benzyl group plays a crucial role. While much research focuses on functionalizing the pyridine ring itself, the benzylic C(sp³)–H bonds on the N-substituent offer another handle for modification. Recent advancements have demonstrated the ability to functionalize these "pyridylic" C-H bonds. This is achieved through the formation of alkylidene dihydropyridine intermediates, which can then be trapped by radicals in a highly selective manner.

This strategy allows for the rational modification of heterobenzylic C-H bonds, a transformation that is valuable for diversifying the structure of complex molecules. The process is often mediated by photocatalysis, where visible light initiates a radical cascade, leading to the desired functionalization.

Table 1: Representative Examples of Site-Selective Pyridylic C-H Functionalization This table showcases functionalization on analogous N-alkyl pyridinium systems to illustrate the principle.

| Pyridinium Salt Precursor | Radical Source | Functionalized Product | Yield (%) | Ref. |

| N-(4-methylbenzyl)pyridinium | Trifluoromethyl Radical | N-(4-(1,1,1-trifluoroethyl)benzyl)pyridinium | 85 | |

| N-propylpyridinium | Perfluoroalkyl Radical | N-(1-perfluoroalkyl)propylpyridinium | 76 |

Photoredox Catalysis and its Applications

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. Benzyl (B1604629) bromides are well-established precursors for benzylic radicals within this catalytic paradigm. The carbon-bromine bond can be readily cleaved via a single-electron transfer (SET) from an excited photocatalyst, generating a reactive benzyl radical.

This radical can then participate in a wide array of synthetic transformations, including:

Coupling Reactions: Dimerization to form bibenzyl derivatives, which are common structural motifs in natural products.

Addition to Alkenes: Reaction with activated olefins to form new carbon-carbon bonds.

Cross-Coupling Reactions: Engagement with other coupling partners to build molecular complexity.

Table 2: Research Findings in Photoredox Catalysis of Benzyl Bromide Derivatives This table presents data from studies on analogous benzyl bromide compounds to highlight the potential applications.

| Benzyl Bromide Substrate | Reaction Type | Photocatalyst | Product | Yield (%) | Ref. |

| 4-Methoxybenzyl bromide | Homocoupling | Ir(ppy)₃ | 1,2-Bis(4-methoxyphenyl)ethane | 95 | |

| Benzyl bromide | Alkenylation | fac-Ir(ppy)₃ | Allylbenzene | 88 | |

| Benzyl bromoacetate | C(sp³)–C(sp³) Coupling | Organic Dye | Dibenzyl 2-(diethylaminomethylene)succinate | 75 |

Future Research Directions for 1 Benzyl 3 Bromopyridinium Bromide

Exploration of Novel and Undiscovered Reactivity Pathways

The reactivity of 1-Benzyl-3-bromopyridinium bromide is largely unexplored, presenting a fertile ground for discovering new chemical transformations. The presence of a benzyl (B1604629) group, a pyridinium (B92312) ring, and a bromine substituent offers multiple reactive sites. sigmaaldrich.com

Future research could focus on:

Activation of the C-Br Bond: The bromine atom at the 3-position of the pyridine (B92270) ring is a key functional group. Its reactivity in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, is a promising area of investigation. nih.govlibretexts.org Success in this area would enable the synthesis of a wide array of novel 3-substituted pyridinium salts with potential applications in materials science and medicinal chemistry.

Functionalization of the Benzyl Group: The benzylic protons are susceptible to deprotonation, which could be exploited for the synthesis of novel ylides. These ylides could then be used in various olefination reactions. Additionally, the benzyl group itself can be subject to substitution reactions. stackexchange.com

Ring-Opening Reactions: Under specific conditions, the pyridinium ring can undergo nucleophilic attack leading to ring-opened products. Investigating these reactions could lead to the development of new synthetic routes to highly functionalized acyclic compounds.

A hypothetical reaction screening for the functionalization of this compound is presented in Table 1.

Table 1: Hypothetical Reaction Screening for Novel Reactivity

| Entry | Reaction Type | Putative Product | Potential Application |

| 1 | Suzuki-Miyaura Coupling | 1-Benzyl-3-arylpyridinium bromide | Organic electronics |

| 2 | Sonogashira Coupling | 1-Benzyl-3-alkynylpyridinium bromide | Fluorescent probes |

| 3 | Buchwald-Hartwig Amination | 1-Benzyl-3-aminopyridinium bromide | Pharmaceutical intermediates |

| 4 | Ylide Formation/Wittig Reaction | Substituted stilbene (B7821643) derivatives | Organic synthesis building blocks |

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

The development of green and sustainable synthetic methods is a cornerstone of modern chemistry. Future research on the synthesis of this compound should prioritize these principles.

Key areas for investigation include:

Continuous Flow Synthesis: Moving from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.org A continuous flow setup for the benzylation of 3-bromopyridine (B30812) would be a significant advancement.

Benign Solvents and Catalysts: The use of hazardous solvents and metal catalysts should be minimized. Research into solvent-free reaction conditions or the use of green solvents like water or ionic liquids would be beneficial. Exploring metal-free catalytic systems is also a key research direction.

Atom Economy: The classical synthesis of pyridinium salts often involves the use of halide leaving groups, which are not atom-economical. Developing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a major goal.

Table 2 illustrates a comparison of a hypothetical green synthesis protocol with a traditional one.

Table 2: Comparison of Synthetic Methodologies for this compound

| Parameter | Traditional Synthesis | Proposed Green Synthesis |

| Solvent | Dichloromethane | Water or solvent-free |

| Catalyst | None | Phase-transfer catalyst |

| Energy Input | Reflux | Microwave or ultrasound |

| Atom Economy | Moderate | High |

| Waste Generation | High | Low |

Advanced Computational Studies for Predictive Design and Reaction Optimization

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery.

Future computational studies on this compound could include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. researchgate.net This information can provide insights into the molecule's reactivity and spectroscopic properties.

Reaction Mechanism Elucidation: Computational modeling can be employed to study the mechanisms of potential reactions, such as the cross-coupling reactions mentioned earlier. This can help in optimizing reaction conditions and predicting the formation of byproducts.

Design of Novel Catalysts: Computational screening can be used to identify optimal catalysts for specific transformations involving this compound.

Table 3 presents a set of hypothetical DFT-calculated parameters for the molecule.

Table 3: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Implication |

| HOMO-LUMO Gap | 4.5 eV | Electronic properties and reactivity |

| NBO Charge on C3 | +0.25 | Susceptibility to nucleophilic attack |

| Bond Dissociation Energy (C-Br) | 70 kcal/mol | Feasibility of C-Br bond cleavage |

Integration in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow the formation of complex molecules in a single step. The diverse functionalities of this compound make it an ideal candidate for use in such reactions.

Future research in this area could explore:

Development of Novel MCRs: Designing new MCRs where this compound acts as a key building block could lead to the rapid synthesis of diverse molecular scaffolds.

Cascade Reactions Initiated by the Pyridinium Salt: The pyridinium salt could act as a catalyst or a reactant to initiate a cascade of reactions, leading to the formation of complex polycyclic or heterocyclic systems.

Expanding the Scope of Catalytic Applications and Selectivity Control

Pyridinium salts are known to act as catalysts in various organic reactions. acs.org The unique structure of this compound suggests it could have interesting catalytic properties.

Future research should focus on:

Phase-Transfer Catalysis: Investigating the efficiency of this compound as a phase-transfer catalyst in various reactions, such as alkylations and oxidations, is a promising avenue. nbinno.com

Organocatalysis: The pyridinium moiety can potentially act as a Lewis acid or be a precursor to N-heterocyclic carbenes (NHCs), opening up possibilities in organocatalysis.

Photoredox Catalysis: N-functionalized pyridinium salts have been shown to be effective in photoredox catalysis. acs.org Exploring the potential of this compound in this rapidly developing field could lead to novel synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Benzyl-3-bromopyridinium bromide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, refluxing a pyridine derivative (e.g., 3-bromopyridine) with benzyl bromide in a polar aprotic solvent (e.g., CHCl₃) under basic conditions (e.g., K₂CO₃) facilitates quaternary ammonium salt formation. Purification involves solvent evaporation followed by recrystallization in ethyl acetate or acetic acid to enhance purity .

- Critical Parameters : Reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for pyridine:benzyl bromide) are key. Monitoring via TLC or NMR ensures reaction completion.

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?

- Techniques :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and benzyl group protons (δ 4.5–5.5 ppm for CH₂).

- IR Spectroscopy : Confirms C-Br stretches (500–600 cm⁻¹) and quaternary ammonium peaks (1630–1680 cm⁻¹).

- HRMS : Validates molecular ion peaks (e.g., [M-Br]⁺ for cationic fragment).

- X-ray Crystallography : Resolves torsion angles and bond lengths for structural validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline. Seek medical attention if irritation persists .

- Storage : Keep in sealed containers under dry, inert conditions (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the role of K₂CO₃ in the synthesis of this compound?

- Mechanism : K₂CO₃ acts as a base, deprotonating the pyridine nitrogen to enhance nucleophilicity, promoting benzylation. It also neutralizes HBr byproduct, shifting equilibrium toward product formation. Kinetic studies using deuterated solvents or varying base strengths can validate this pathway .

Q. How does the stability of this compound vary under different thermal or hydrolytic conditions?

- Stability Studies :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.

- Hydrolytic Sensitivity : Exposure to moisture leads to Br⁻ release, detectable via ion chromatography. Storage under anhydrous conditions (e.g., molecular sieves) minimizes degradation .

Q. What are the potential applications of this compound in catalysis or organic synthesis?

- Applications : As an ionic liquid, it may serve as a phase-transfer catalyst in alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with imidazolium salts (e.g., 1-butyl-3-methylimidazolium bromide) can evaluate its efficacy in stabilizing reactive intermediates .

Q. How do solvent polarity and solubility parameters influence reaction efficiency in systems involving this compound?

- Solvent Optimization : Polar solvents (e.g., DMF, CH₃CN) enhance ionic dissociation, improving reactivity. Solubility studies in binary solvent systems (e.g., water-ethanol) can identify ideal reaction media. Hansen solubility parameters predict compatibility with substrates .

Q. How can researchers resolve contradictions in bromide ion quantification data during analytical studies?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.